molecular formula C12H9NO2 B194265 4-(Pyridin-2-yl)benzoic acid CAS No. 4385-62-0

4-(Pyridin-2-yl)benzoic acid

Cat. No. B194265
Key on ui cas rn: 4385-62-0
M. Wt: 199.2 g/mol
InChI Key: AQIPNZHMXANQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595332B2

Procedure details

2-Bromopyridine (1.26 g, 7.97 mmol), 4-carboxyphenylboronic acid (1.32 g, 7.95 mmol), and Pd(PPh3)4 (0.48 g, 0.42 mmol) were stirred at 90° overnight in CH3CN (40 mL) and 0.4 M Na2CO3 solution (40 mL, 16 mmol). After this time, the mixture was filtered hot, and the filtrate was concentrated to half-volume under reduced pressure. The remaining liquid was washed with CH2Cl2 (2×20 mL) and then acidified to pH 1 with concentrated HCl. The resulting precipitate was collected by filtration, washed with H2O, and allowed to air-dry to provide the title compound. 1H NMR (300 MHz, DMSO-d6) δ 8.74 (m, 1H), 8.19-8.23 (m, 2H), 7.99-8.12 (m, 4H), 7.47-7.52 (m, 1H); MS (ESI+) m/z 200 (M+H)+.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]([C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1)([OH:10])=[O:9].C([O-])([O-])=O.[Na+].[Na+]>CC#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:14]1[CH:15]=[CH:16][C:11]([C:8]([OH:10])=[O:9])=[CH:12][CH:13]=1 |f:2.3.4,^1:32,34,53,72|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
1.32 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Name
Quantity
0.48 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the mixture was filtered hot
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to half-volume under reduced pressure
WASH
Type
WASH
Details
The remaining liquid was washed with CH2Cl2 (2×20 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
to air-dry

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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